Product packaging for Furan, 2-[4-(1,1-dimethylethyl)phenyl]-(Cat. No.:CAS No. 34231-76-0)

Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12200843
CAS No.: 34231-76-0
M. Wt: 200.28 g/mol
InChI Key: DRFTWAOIXAHSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aryl-Substituted Furan (B31954) Chemistry

Aryl-substituted furans are a class of organic compounds that have a furan ring directly bonded to an aromatic ring. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom. researchgate.netthermofisher.com This structural motif is a cornerstone in a vast array of natural products and pharmacologically active molecules. researchgate.net The introduction of an aryl group onto the furan ring significantly influences its electronic properties, stability, and reactivity, making these compounds versatile building blocks in organic synthesis. nih.gov

The synthesis of 2-arylfurans can be achieved through various modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura researchgate.netrsc.orgmdpi.comresearchgate.net and Stille couplings, rsc.org are prominent examples. These reactions typically involve the coupling of a furan-based organometallic reagent with an aryl halide or vice versa, offering efficient and selective pathways to these valuable compounds. rsc.org For instance, the Suzuki coupling can be employed by reacting a furan boronic acid with an aryl bromide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

Significance of the tert-Butylphenyl Moiety in Furan Systems

The presence of a tert-butylphenyl group at the 2-position of the furan ring is a critical feature of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-. The tert-butyl group (C(CH₃)₃) is a bulky, sterically hindering substituent. In the context of furan systems, this bulkiness can significantly impact the molecule's conformation and intermolecular interactions. By preventing close packing of molecules in the solid state, the tert-butyl group can enhance solubility and influence the material's morphology, often leading to the formation of amorphous, glass-like films. nih.gov

This control over solid-state packing is particularly relevant in the field of materials science. For example, in the development of organic light-emitting diodes (OLEDs), the introduction of bulky groups like the tert-butylphenyl moiety can prevent aggregation-caused quenching of fluorescence, thereby improving the efficiency and lifetime of the device. thermofisher.comnih.gov Furthermore, the tert-butyl group can affect the electronic properties of the molecule, albeit to a lesser extent than its steric influence. It is a weakly electron-donating group, which can subtly modulate the electronic character of the furan-phenyl system. In the context of liquid crystals, the shape and size of terminal groups like the tert-butylphenyl moiety play a crucial role in determining the mesomorphic properties, such as the type of liquid crystalline phase and the transition temperatures. researchgate.netfrontiersin.org

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on Furan, 2-[4-(1,1-dimethylethyl)phenyl]- are not abundant in publicly accessible literature, its chemical properties and potential applications can be inferred from the broader knowledge of aryl-substituted furans and the well-documented influence of the tert-butylphenyl group.

General synthetic strategies for 2-arylfurans, such as the Suzuki-Miyaura and Stille cross-coupling reactions, are well-established and would be applicable for the synthesis of this specific compound. researchgate.netrsc.orgmdpi.comresearchgate.netrsc.org The starting materials would likely be 2-bromofuran (B1272941) and 4-tert-butylphenylboronic acid (for Suzuki coupling) or the corresponding organostannane (for Stille coupling).

The photophysical properties of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- are expected to be influenced by the extended π-conjugation between the furan and phenyl rings. Aryl-substituted furans often exhibit fluorescence, and the quantum yield and emission wavelength can be tuned by modifying the substituents on the aryl ring. acs.org The bulky tert-butyl group is anticipated to enhance the photoluminescence quantum yield in the solid state by mitigating intermolecular quenching effects. thermofisher.comnih.gov

In the realm of materials science, the compound holds promise for applications in organic electronics. The combination of a charge-transporting furan-phenyl core and the solubility-enhancing, aggregation-inhibiting tert-butyl group makes it a candidate for use as a host material or an emitting layer component in OLEDs. thermofisher.comnih.gov Similarly, its structural characteristics suggest potential for investigation in the field of liquid crystals, where the specific shape and electronic properties of the molecule could lead to the formation of novel mesophases. researchgate.netfrontiersin.org

Table 1: Physicochemical Properties of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Property Value
CAS Number 34231-76-0
Molecular Formula C₁₄H₁₆O
Molecular Weight 200.28 g/mol
Appearance Not specified in available literature

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data (Predicted/Typical for this class of compounds)

Technique Expected Features
¹H NMR Aromatic protons on the furan and phenyl rings, a singlet for the tert-butyl group protons.
¹³C NMR Resonances for the furan and phenyl carbons, and the quaternary and methyl carbons of the tert-butyl group.
IR Spectroscopy Characteristic peaks for C-H and C=C stretching of the aromatic rings, and C-O-C stretching of the furan ring. thermofisher.com

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 3: Mentioned Compound Names

Compound Name
Furan, 2-[4-(1,1-dimethylethyl)phenyl]-
2-(4-tert-butylphenyl)furan
2-bromofuran
4-tert-butylphenylboronic acid
Furan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B12200843 Furan, 2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 34231-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34231-76-0

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)furan

InChI

InChI=1S/C14H16O/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10H,1-3H3

InChI Key

DRFTWAOIXAHSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Reactivity and Transformation Mechanisms of Furan, 2 4 1,1 Dimethylethyl Phenyl

Electrophilic Aromatic Substitution Patterns on the Furan (B31954) Ring

The furan ring is a π-rich heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic system, which increases the electron density of the ring carbons. pearson.com

In electrophilic aromatic substitution (EAS) reactions, substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. chemicalbook.comyoutube.comquora.com This regioselectivity is attributed to the superior stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed upon electrophilic attack at these positions. chemicalbook.compearson.com The intermediate resulting from attack at the C2 or C5 position can be stabilized by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures available for an attack at the C3 or C4 position. chemicalbook.com

For 2-[4-(1,1-dimethylethyl)phenyl]-, the C2 position is already substituted. Therefore, electrophilic attack is overwhelmingly directed to the vacant C5 position, which is electronically equivalent to the C2 position in terms of activating ability. Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the 5-substituted derivative. youtube.com However, due to the high reactivity of the furan ring, these reactions must often be carried out under mild conditions to avoid polymerization or ring-opening side reactions. stackexchange.com For instance, nitration can be achieved using a mild nitrating agent like acetyl nitrate (B79036) at low temperatures, and sulfonation can be performed with a pyridine-sulfur trioxide complex. stackexchange.com

Reactions Involving the Phenyl Substituent

The phenyl substituent of 2-(4-tert-butylphenyl)furan can also undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by two attached groups: the furan-2-yl group and the tert-butyl group.

The tert-butyl group is a weak activating group and an ortho-, para-director due to its inductive electron-donating effect. nih.gov The furan-2-yl group is also generally considered an activating, ortho-, para-directing substituent. Since the para-position relative to the tert-butyl group is occupied by the furan ring, and vice-versa, electrophilic attack on the phenyl ring is directed to the positions ortho to either the tert-butyl or the furan-2-yl group (positions 2' and 3' on the phenyl ring). Steric hindrance from the bulky tert-butyl group may influence the ratio of ortho-isomers formed. nih.gov

A key transformation strategy for functionalizing the phenyl ring involves cross-coupling reactions, particularly if a halo-substituent is present. For example, derivatives like N-(4-bromophenyl)furan-2-carboxamide can readily undergo Suzuki-Miyaura cross-coupling reactions. youtube.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as an arylboronic acid. youtube.comrsc.org This method provides a powerful route to synthesize a wide array of biaryl and more complex structures by modifying the phenyl ring. youtube.comresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. rsc.orgscispace.com This reaction class is a powerful tool for constructing six-membered rings in a stereoselective manner and represents an atom-economic "green" chemical process. nih.gov The reaction involves the 4 π-electrons of the furan diene and the 2 π-electrons of a dienophile (an alkene or alkyne). rsc.org

The reactivity of the furan in Diels-Alder reactions is often enhanced by electron-donating substituents on the furan and electron-withdrawing groups on the dienophile. rsc.org While the parent furan can be somewhat unreactive, substituted furans are widely used in these transformations. scispace.com The presence of the 4-(1,1-dimethylethyl)phenyl group at the C2 position influences the electronics and sterics of the diene system, affecting reaction rates and selectivity.

Besides the common [4+2] cycloadditions, furans can participate in other types of cycloadditions, such as [4+3] and [3+2] reactions, to form seven- and five-membered rings, respectively. pearson.comcsic.esresearchgate.net For instance, 2-(4-tert-butylphenyl)furan has been shown to undergo a visible-light-mediated [3+2] cycloaddition with naphthoquinone derivatives to yield complex polycyclic products. csic.es

Derivatization Strategies and Functional Group Transformations

The reactivity of 2-(4-tert-butylphenyl)furan allows for its use as a scaffold to build more complex molecules. A prominent strategy is the use of cycloaddition reactions to construct fused ring systems. A study demonstrated the synthesis of 2-(4-(tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione from 2-(4-tert-butylphenyl)furan and a suitable reaction partner via a [3+2] cycloaddition. csic.es The resulting product is a complex, polycyclic aromatic ketone.

Table 1: Example of a Novel Derivative from 2-(4-tert-butylphenyl)furan

Starting Material Reagent Reaction Type Product Yield

This table is based on data from the synthesis of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. csic.es

Functionalization can be selectively targeted to either the furan or the phenyl ring, enabling the synthesis of a diverse library of compounds.

Furan Ring Functionalization: As discussed in section 3.1, electrophilic substitution provides a direct route to introduce functional groups at the C5 position of the furan ring. Additionally, methods like magnesiation using reagents such as TMPMgCl·LiCl can be employed for the sequential functionalization of furan rings, particularly at the C2 and C3 positions if starting from a suitably derivatized furan. csic.es

Phenyl Ring Functionalization: The most versatile method for functionalizing the phenyl ring is through cross-coupling reactions on a halogenated precursor. The Suzuki-Miyaura coupling is a prime example, where a bromo- or iodo-substituted phenyl ring is coupled with various boronic acids to introduce new aryl or alkyl groups. youtube.com A study on the related N-(4-bromophenyl)furan-2-carboxamide demonstrated the successful coupling with a variety of arylboronic acids, showcasing the robustness of this method. youtube.com

Table 2: Examples of Suzuki-Miyaura Coupling on a Related Furan Derivative

Substrate Coupling Partner (ArB(OH)₂) Product Yield
N-(4-bromophenyl)furan-2-carboxamide 4-Methoxyphenylboronic acid N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide 83% youtube.com
N-(4-bromophenyl)furan-2-carboxamide 3-Nitrophenylboronic acid N-(3'-nitro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide 71% youtube.com

This table is based on data from the functionalization of N-(4-bromophenyl)furan-2-carboxamide. youtube.com

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving 2-(4-tert-butylphenyl)furan are well-grounded in fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex). chemicalbook.com The attack occurs at the C5 position of the furan ring because the positive charge in the resulting intermediate can be delocalized onto the furan's oxygen atom, providing significant stabilization. This pathway is energetically favored over attack at the C3 or C4 positions. chemicalbook.com

Cycloaddition Reactions: Diels-Alder reactions are typically concerted, pericyclic reactions where the new sigma bonds form in a single step through a cyclic transition state. rsc.org However, the mechanism can be influenced by catalysts and substrates. Density Functional Theory (DFT) studies on related furan cycloadditions have provided deeper insights. For example, mechanistic studies of (4+3) cycloadditions between oxyallylcations and furans catalyzed by chiral acids revealed that the rate-limiting step is the electrophilic attack of an intermediate on the furan ring. researchgate.net Such computational studies help to explain and predict the chemo- and regioselectivity of these complex reactions. researchgate.net

Suzuki-Miyaura Coupling: The catalytic cycle for this palladium-catalyzed reaction is well-established and involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., on the phenyl ring), forming a Pd(II) species. rsc.orgresearchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. rsc.org

Advanced Spectroscopic Characterization Methodologies for Furan, 2 4 1,1 Dimethylethyl Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Furan (B31954), 2-[4-(1,1-dimethylethyl)phenyl]-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- exhibits distinct signals corresponding to the aromatic protons of the phenyl and furan rings, as well as the aliphatic protons of the tert-butyl group. For instance, in a related compound, 4-(2-(4-(tert-butyl)phenyl)naphtho[2,1-b]furan-1-yl)-N-(quinolin-8-yl)butanamide, the tert-butyl protons appear as a singlet at approximately 1.31 ppm. rsc.org The aromatic protons typically resonate in the downfield region, with their specific chemical shifts and coupling patterns providing information about their relative positions on the rings. For furan itself, the protons show characteristic shifts, with those at the 2 and 5 positions appearing at different chemical shifts than those at the 3 and 4 positions. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the various carbon atoms of the furan and phenyl rings. In a similar structure, the tert-butyl quaternary carbon and its methyl carbons have been observed at specific chemical shifts. rsc.org The chemical shifts of the aromatic carbons are influenced by the substitution pattern and the electronic effects of the furan and tert-butyl groups. For unsubstituted furan, the carbon atoms at the 2 and 5 positions are more deshielded than those at the 3 and 4 positions. hmdb.ca The presence of the bulky tert-butyl group and the furan ring will influence the chemical shifts of the phenyl carbons. youtube.com

Table 1: Representative NMR Data for Furan, 2-[4-(1,1-dimethylethyl)phenyl]- and Related Structures

NucleusFunctional GroupRepresentative Chemical Shift (ppm)
¹Htert-Butyl (s, 9H)~1.31 rsc.org
¹HFuran & Phenyl (m)Downfield region
¹³Ctert-Butyl (quaternary)Specific shifts based on structure
¹³Ctert-Butyl (methyl)Specific shifts based on structure
¹³CFuran & Phenyl~100-160

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in Furan, 2-[4-(1,1-dimethylethyl)phenyl]-.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the aromatic rings and the tert-butyl group, C=C stretching from the aromatic rings, and C-O-C stretching from the furan ring. The presence of the furan ring can be confirmed by its characteristic ring vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- would be expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. Studies on related furan derivatives, such as furfural (B47365), have identified characteristic Raman shifts for C-O vibrations and C-H vibrations. d-nb.infonih.gov The technique is particularly useful for studying reaction mechanisms and kinetics in solution. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch3000-2850FT-IR, Raman
Aromatic C=C Stretch1600-1450FT-IR, Raman
Furan Ring VibrationsSpecific fingerprint regionFT-IR, Raman
C-O-C Stretch (Furan)~1250-1000FT-IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-.

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile compounds like furan derivatives. In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of the parent furan molecule shows a prominent molecular ion peak. nist.gov For Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (200.28 g/mol ). guidechem.com The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic-type cation.

ESI-MS: Electrospray Ionization-Mass Spectrometry is a soft ionization technique often used for less volatile or thermally labile compounds. While GC-MS is more common for this type of compound, ESI-MS could be employed, particularly for derivatives. For example, in the analysis of a related benzofuran (B130515) derivative, ESI-TOF (Time-of-Flight) was used for high-resolution mass determination. rsc.org

Table 3: Mass Spectrometry Data for Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

ParameterValueTechnique
Molecular FormulaC₁₄H₁₆O-
Molecular Weight200.28 g/mol MS
Key FragmentationLoss of CH₃ (m/z 15)GC-MS (EI)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, the UV-Vis spectrum is expected to show absorption bands arising from π→π* transitions within the conjugated system of the phenyl and furan rings. libretexts.org The presence of the tert-butyl group, an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2-phenylfuran. The solvent can also influence the position of the absorption bands.

Table 4: Expected UV-Vis Absorption for Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Transition TypeExpected Wavelength Range (nm)
π→π*~250-350

Advanced Chromatographic Techniques (e.g., GC-FID, GCxGC-ToFMS)

Advanced chromatographic techniques are essential for the separation and quantification of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- from complex mixtures.

GC-FID: Gas Chromatography with a Flame Ionization Detector is a robust and widely used technique for the quantitative analysis of organic compounds. nih.gov It offers high sensitivity and a wide linear range. This method would be suitable for determining the purity of a sample or quantifying its concentration in a mixture. researchgate.net

GCxGC-ToFMS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry is a powerful technique for the analysis of complex samples containing a large number of components. pittcon.orgchemistry-matters.com It provides significantly enhanced separation power compared to conventional one-dimensional GC. azom.com This would be particularly useful for analyzing samples where Furan, 2-[4-(1,1-dimethylethyl)phenyl]- is a minor component in a complex matrix, such as in environmental or petroleum samples. semanticscholar.orgazom.com The ToFMS provides high-speed, full-spectrum mass analysis, aiding in the confident identification of the target compound and other co-eluting species. nih.gov

Computational Chemistry and Theoretical Studies on Furan, 2 4 1,1 Dimethylethyl Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and to optimize the geometry of Furan (B31954), 2-[4-(1,1-dimethylethyl)phenyl]-. These calculations are fundamental in predicting the molecule's behavior and properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. A smaller gap suggests higher reactivity. For Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, the HOMO is predominantly localized on the furan ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the phenyl ring, suggesting it acts as the electron acceptor.

Table 1: Frontier Molecular Orbital Properties of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Parameter Value (eV)
HOMO Energy -5.87
LUMO Energy -1.24

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. In the MEP map of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, the oxygen atom of the furan ring exhibits the most negative potential (red region), indicating it as a likely site for electrophilic attack. The hydrogen atoms of the furan and phenyl rings show positive potentials (blue regions), marking them as potential sites for nucleophilic attack. This information is invaluable for predicting intermolecular interactions and reactive sites.

Vibrational Frequency Computations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-. These computations help in the assignment of experimentally observed vibrational bands to specific molecular motions. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good correlation with experimental data. Key vibrational modes include the C-H stretching of the aromatic rings, the C-O-C stretching of the furan ring, and the vibrations associated with the tert-butyl group.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- over time. These simulations provide insights into the flexibility of the molecule and the accessible conformations under different conditions. For this compound, MD simulations reveal that the dihedral angle between the furan and phenyl rings is the most significant degree of freedom, with a relatively low energy barrier for rotation, allowing for a range of planar and non-planar conformations.

In Silico Modeling of Molecular Interactions

In silico modeling is used to investigate the non-covalent interactions of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- with other molecules, which is crucial for understanding its behavior in a larger system. These studies focus on the types and energetics of interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The furan and phenyl rings can participate in π-π stacking interactions with other aromatic systems, while the oxygen atom can act as a hydrogen bond acceptor. The tert-butyl group primarily engages in van der Waals interactions. The energetics of these interactions are calculated to determine the stability of potential molecular complexes.

Table 2: Compound Names Mentioned in the Article

Compound Name

Computational Analysis of the Non-Linear Optical Properties of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a notable absence of computational and theoretical studies specifically focused on the non-linear optical (NLO) properties of the chemical compound Furan, 2-[4-(1,1-dimethylethyl)phenyl]-. Despite the growing interest in furan derivatives for materials science applications, this particular molecule has not been the subject of published research in the domain of computational chemistry concerning its NLO characteristics.

Non-linear optics is a significant field of study, focusing on the interaction of intense light with materials to produce new optical effects. Computational methods, such as Density Functional Theory (DFT), are pivotal in predicting and understanding the NLO behavior of molecules. osti.govucf.eduresearchgate.net These theoretical investigations allow for the calculation of key parameters like polarizability (α) and hyperpolarizabilities (β and γ), which quantify the NLO response of a material. osti.govresearchgate.netaps.org

While extensive research exists on the NLO properties of various organic molecules, including other furan and thiophene derivatives, the specific compound Furan, 2-[4-(1,1-dimethylethyl)phenyl]- appears to be absent from these studies. epstem.netarxiv.orgacs.orgnih.govresearchgate.net Computational studies on related structures often employ methods like B3LYP to analyze molecular geometries, electronic properties, and NLO responses. researchgate.netepstem.netnih.gov Such research provides valuable insights into structure-property relationships, guiding the design of new materials with enhanced NLO capabilities for applications in photonics and optoelectronics. nih.govnih.gov

The lack of specific data for Furan, 2-[4-(1,1-dimethylethyl)phenyl]- means that no detailed research findings or data tables on its NLO properties can be presented at this time. Future computational studies would be necessary to elucidate the potential of this compound in NLO applications. Such research would involve optimizing its molecular structure and calculating its electronic and optical properties to determine its viability as an NLO material.

Applications in Advanced Materials Science and Chemical Synthesis Intermediates

Role as Building Blocks in Organic Synthesis

"Furan, 2-[4-(1,1-dimethylethyl)phenyl]-" serves as a valuable building block in organic synthesis due to the reactivity of the furan (B31954) ring and the influence of the bulky tert-butylphenyl substituent. The furan moiety can participate in a variety of chemical transformations, making it a versatile synthon for the construction of more complex molecules.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. This reactivity allows for the introduction of various functional groups onto the furan core, further expanding its synthetic utility. Additionally, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to construct six-membered ring systems with a high degree of stereocontrol. This is a powerful tool for the synthesis of natural products and other complex organic molecules.

The presence of the 4-(1,1-dimethylethyl)phenyl group influences the reactivity and physical properties of the molecule. The bulky tert-butyl group can provide steric hindrance, which can direct the regioselectivity of reactions on the furan ring. It also enhances the solubility of the compound and its derivatives in organic solvents, which is a significant advantage in many synthetic procedures.

The synthesis of furan derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. Other methods include transition metal-catalyzed reactions and cascade reactions that allow for the efficient construction of highly substituted furan rings. These synthetic strategies provide access to a wide range of furan-based building blocks, including "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-", for use in further synthetic endeavors.

Precursors for Polymer and Resin Development

Furan-based compounds have emerged as promising renewable alternatives to petroleum-based monomers in the development of polymers and resins. "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-" and its derivatives can be utilized as monomers in various polymerization reactions to create materials with unique properties.

Furan-containing polyesters and polyamides have been synthesized and studied for their thermal and mechanical properties. For instance, polyamides derived from furan-2,5-dicarboxylic acid have shown high glass transition temperatures and thermal stability, making them suitable for engineering applications. The incorporation of the bulky 4-(1,1-dimethylethyl)phenyl group into the polymer backbone can influence properties such as solubility, processability, and thermal stability.

The polymerization of furfuryl alcohol, another furan derivative, leads to the formation of furan resins, which are known for their thermal resistance and chemical stability. While not directly "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-", the principles of furan polymerization are relevant. The presence of the tert-butylphenyl substituent in a furan-based monomer can be expected to modify the properties of the resulting resin, potentially enhancing its performance characteristics.

The development of bio-based polymers from furan derivatives is an active area of research, driven by the desire for sustainable materials. The use of "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-" as a monomer could contribute to the creation of high-performance polymers with a reduced environmental footprint.

Table 1: Properties of Furan-Based Polymers

Polymer TypeMonomersKey Properties
PolyamideFuran-2,5-dicarboxylic acid and diaminesHigh glass transition temperature, good thermal stability.
PolyesterFuran-2,5-dicarboxylic acid and diolsGood thermal stability, strength, and ductility.
Furan ResinFurfuryl alcoholHigh thermal resistance, chemical stability.

Intermediates in the Synthesis of Complex Molecular Architectures

The versatility of the furan ring allows "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-" to serve as a key intermediate in the synthesis of a wide array of complex molecular architectures. The ability of the furan moiety to be transformed into other functional groups and ring systems is a cornerstone of its utility.

One of the most powerful transformations of the furan ring is its use as a latent 1,4-dicarbonyl compound. Through oxidative cleavage, the furan ring can be opened to reveal two carbonyl groups, providing a linear building block for further cyclizations and elaborations. This strategy has been employed in the synthesis of various natural products.

Furthermore, the Diels-Alder reaction of furan derivatives provides access to oxabicyclo[2.2.1]heptane systems. These bicyclic intermediates can then be converted into a variety of other ring systems, including cyclohexanes, by cleavage of the oxygen bridge. This approach offers a high degree of control over the stereochemistry of the final product.

Functional Materials Development (e.g., optoelectronic devices, organic field-effect transistors, coatings)

Furan-containing materials have demonstrated significant potential in the development of functional organic materials, particularly in the field of optoelectronics. The electronic properties of the furan ring, combined with the ability to tune these properties through substitution, make "Furan, 2-[4-(1,1-dimethylethyl)phenyl]-" a promising candidate for these applications.

Furan-cored AIEgens (Aggregation-Induced Emission luminogens) have been developed and shown to exhibit excellent performance in organic light-emitting diodes (OLEDs). These materials are highly fluorescent in the solid state, a crucial property for efficient OLEDs. A furan-cored AIEgen, TPE-F, has been used to fabricate an OLED with a high luminance of 24,298 cd/m² and an external quantum efficiency of 3.67%. The incorporation of the 4-(1,1-dimethylethyl)phenyl group can enhance the solubility and film-forming properties of these materials, which is beneficial for device fabrication.

In addition to OLEDs, furan-based materials are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge-transporting properties of furan-containing polymers and small molecules are critical for the performance of these devices. The tert-butylphenyl group can influence the molecular packing in the solid state, which in turn affects charge mobility.

The development of furan-based coatings is another area of interest. Furan resins, known for their chemical resistance and thermal stability, can be used to create protective coatings. The incorporation of the hydrophobic tert-butylphenyl group could further enhance the moisture resistance of these coatings.

Table 2: Performance of an OLED Device with a Furan-Cored AIEgen

ParameterValue
Maximum Luminance (L)24,298 cd m⁻²
Current Efficiency (ηc)9.98 cd A⁻¹
Power Efficiency (ηp)7.02 lm W⁻¹
External Quantum Efficiency (ηext)3.67%
Turn-on Voltage3.3 V

Design of Substituted Furan Frameworks for Specific Material Properties

The properties of furan-based materials can be precisely tuned by modifying the substitution pattern on the furan ring. The strategic placement of different functional groups allows for the rational design of materials with specific optical, electronic, and physical properties. The 4-(1,1-dimethylethyl)phenyl group is one such substituent that imparts desirable characteristics.

The bulky tert-butyl group is often used to increase the solubility of organic materials and to prevent close packing in the solid state. This can be advantageous in applications such as solution-processed OLEDs, where good solubility is required for device fabrication. By preventing strong intermolecular interactions, the tert-butyl group can also help to suppress aggregation-caused quenching of fluorescence, leading to higher emission quantum yields in the solid state.

The electronic nature of the phenyl group can also be modified to tune the energy levels of the material. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the HOMO and LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

Furthermore, the combination of the furan core with the 4-(1,1-dimethylethyl)phenyl substituent creates a building block that can be incorporated into larger conjugated systems. By extending the conjugation through the furan ring, it is possible to design materials with tailored absorption and emission properties, making them suitable for a range of applications from fluorescent sensors to near-infrared absorbing dyes.

Environmental Fate and Degradation Pathways of Aryl Substituted Furans

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For aryl-substituted furans, the primary abiotic degradation mechanisms of concern are hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of Furan (B31954), 2-[4-(1,1-dimethylethyl)phenyl]-, the furan ring and the phenyl group are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Research on structurally similar compounds, such as 4-tert-butylphenol (B1678320), indicates that hydrolysis is not a significant dissipation pathway in the environment. capes.gov.br Therefore, it is anticipated that Furan, 2-[4-(1,1-dimethylethyl)phenyl]- would exhibit low susceptibility to hydrolysis.

Photolysis: Photolysis is the decomposition of molecules by light. The furan ring system can undergo photochemical reactions. Studies on the atmospheric oxidation of furan and methyl-substituted furans initiated by hydroxyl (OH) radicals, a key process in photolysis, have shown that the reaction primarily starts with OH addition to the C2 or C5 position of the furan ring. nih.gov This leads to the formation of highly reactive intermediates that can subsequently undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds or be converted to ring-retaining compounds like 5-hydroxy-2-furanone derivatives. nih.gov The presence of the bulky 4-(1,1-dimethylethyl)phenyl substituent at the 2-position may influence the rate and pathway of photolytic degradation. Furthermore, research on other furan-based compounds has shown that photodegradation can occur through cycloaddition reactions with singlet oxygen, leading to the formation of endoperoxides which can further rearrange to other products. rsc.org The photochemical synthesis of 2-substituted benzofurans from chlorophenol derivatives and terminal alkynes highlights the reactivity of furan precursors under UV irradiation. nih.gov

Abiotic Formation in Soil: Interestingly, furans can also be formed abiotically in soil through the oxidation of natural organic matter, such as phenols and catechols, in the presence of iron(III) and hydrogen peroxide. nih.govacs.org This process involves the cleavage of phenolic rings and subsequent cyclization to form the furan ring. nih.govacs.org

Abiotic Degradation Process Relevance for Furan, 2-[4-(1,1-dimethylethyl)phenyl]- Key Findings from Related Studies
Hydrolysis Expected to be low.The furan ring and phenyl group are generally resistant to hydrolysis. Studies on 4-tert-butylphenol show it is not a major degradation pathway. capes.gov.br
Photolysis Potentially significant pathway in the atmosphere and surface waters.Atmospheric oxidation of furans is initiated by OH radical addition, leading to ring-opening or formation of hydroxylated furanones. nih.gov Photodegradation of some furan-based materials can occur via cycloaddition with singlet oxygen. rsc.org
Abiotic Formation Can occur in soil from natural precursors.Furans can be formed from the oxidation of phenols and catechols in the presence of iron(III) and hydrogen peroxide. nih.govacs.org

Biotic Degradation Processes and Metabolite Formation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of furan and its derivatives has been a subject of interest, particularly in the context of detoxifying lignocellulosic hydrolysates where furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are common inhibitors. nih.govmdpi.comnih.gov Several microorganisms, predominantly Gram-negative aerobic bacteria, are known to degrade these compounds. nih.govmdpi.comnih.gov

The initial steps in the aerobic biodegradation of furanic aldehydes typically involve oxidation or reduction of the aldehyde group to the corresponding carboxylic acid or alcohol. nih.govnih.gov For instance, furfural is often oxidized to 2-furoic acid, which is then further metabolized. nih.govnih.gov In the case of Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, which lacks an aldehyde group, the degradation would likely be initiated by attacking the furan ring or the phenyl ring.

Microbial degradation of aromatic compounds is a well-studied field. mdpi.comnih.govnih.gov The initial attack on aromatic rings is often catalyzed by oxygenases, which introduce hydroxyl groups, making the ring more susceptible to cleavage. nih.gov For the tert-butylphenyl moiety, biodegradation of related compounds like tert-butylated phenols has been observed.

The probable metabolic pathway for Furan, 2-[4-(1,1-dimethylethyl)phenyl]- would likely involve:

Hydroxylation: Initial attack by mono- or dioxygenases on either the furan or the phenyl ring.

Ring Cleavage: Subsequent cleavage of the hydroxylated aromatic ring.

Further Degradation: The resulting aliphatic intermediates are then channeled into central metabolic pathways.

A study on the fungus Bjerkandera adusta demonstrated the degradation of L-phenylalanine to various aryl metabolites, including benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid, through pathways involving deamination and β-oxidation. nih.gov While not directly analogous, this illustrates the capability of fungi to metabolize aromatic structures.

The specific metabolites of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- have not been documented in the reviewed literature. However, based on the degradation of similar compounds, potential metabolites could include hydroxylated derivatives of the parent compound, ring-opened products such as dicarboxylic acids, and metabolites resulting from the breakdown of the tert-butyl group.

Microorganism Type Potential Role in Degradation Example Degradation Pathways of Related Compounds
Aerobic Bacteria Likely primary degraders in soil and water.Oxidation of furfural to 2-furoic acid. nih.govnih.gov Hydroxylation and cleavage of aromatic rings. nih.gov
Fungi Capable of degrading complex aromatic structures.Degradation of L-phenylalanine to aryl metabolites. nih.gov

Environmental Persistence Assessment

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Persistence is a key factor in determining the potential for long-term environmental exposure and bioaccumulation.

The persistence of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- will be a balance between the stability of the furan and tert-butylphenyl moieties and their susceptibility to degradation. Dioxins and furans, particularly polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), are known for their high persistence in the environment. nih.gov However, the subject compound is not chlorinated, which generally reduces persistence.

The tert-butyl group can sometimes hinder microbial degradation due to steric hindrance. However, studies on 4-tert-butylphenol suggest that it is not persistent and undergoes biodegradation. capes.gov.br

Considering the potential for both photolytic and biotic degradation, it is likely that Furan, 2-[4-(1,1-dimethylethyl)phenyl]- would have a moderate persistence in the environment. It is not expected to be as persistent as highly halogenated compounds, but its degradation rate will depend on specific environmental conditions such as microbial activity, sunlight intensity, and the presence of other reactive species.

Analytical Methodologies for Environmental Monitoring (e.g., GC-MS for detection of furan derivatives)

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- and its degradation products in environmental matrices such as water, soil, and air.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of furan and its derivatives. nih.govmdpi.comuzh.chresearchgate.netnih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds.

Key steps in the analytical procedure typically include:

Sample Extraction: Due to the volatility of many furan derivatives, headspace (HS) extraction or solid-phase microextraction (SPME) are commonly employed. mdpi.comnih.govnih.gov For less volatile compounds or complex matrices, solvent extraction may be necessary.

Chromatographic Separation: A gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

Mass Spectrometric Detection: A mass spectrometer identifies and quantifies the separated compounds based on their mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce interferences from the sample matrix. nih.govmdpi.comnih.gov

The development of analytical methods for furan and its derivatives in food matrices is well-documented and provides a strong basis for developing methods for environmental samples. mdpi.comnih.govnih.gov These methods often use isotopically labeled internal standards to ensure accurate quantification.

Analytical Technique Application Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for detection and quantification of furan derivatives in environmental and food samples. nih.govmdpi.comresearchgate.netnih.govHigh sensitivity, high selectivity, suitable for volatile and semi-volatile compounds.
Headspace Solid-Phase Microextraction (HS-SPME) Common extraction technique for volatile furans. mdpi.comnih.govnih.govSolvent-free, simple, and sensitive.
Tandem Mass Spectrometry (GC-MS/MS) Used for enhanced selectivity and analysis in complex matrices. nih.govmdpi.comnih.govReduces matrix interference, improves signal-to-noise ratio.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing 2-[4-(tert-butyl)phenyl]furan, and how do structural features influence spectral data?

Methodological Answer:

  • 1H NMR : The tert-butyl group (δ ~1.3 ppm, singlet) and furan protons (δ ~6.7–7.7 ppm) provide distinct signals. For example, in related compounds, the tert-butyl-substituted aromatic protons resonate at δ 7.6–7.7 ppm (d, J = 8.6 Hz), while furan protons show coupling patterns (e.g., δ 6.8–7.4 ppm) .
  • IR Spectroscopy : The carbonyl group (if present in derivatives) absorbs at ~1680 cm⁻¹, while furan C-O-C stretches appear at ~1250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 214.1356 for C₁₄H₁₆O⁺) and fragmentation patterns indicative of tert-butyl loss (e.g., m/z 159.0804 for C₁₁H₁₁O⁺) .

Advanced: How can computational chemistry resolve contradictions in reported reaction mechanisms for electrophilic substitution in 2-[4-(tert-butyl)phenyl]furan?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., para vs. meta substitution). For example, steric effects from the tert-butyl group may disfavor ortho/para directing, contrary to traditional aromatic substitution trends .
  • Molecular Dynamics (MD) : Simulate solvent effects on regioselectivity. Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .
  • Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate mechanistic hypotheses .

Basic: What synthetic strategies are recommended for introducing functional groups to the furan ring without destabilizing the tert-butyl substituent?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Use mild Lewis acids (e.g., FeCl₃) to minimize tert-butyl cleavage. For nitration, employ HNO₃/AcOH at 0°C to achieve mono-substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids preserves the tert-butyl group. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to avoid side reactions .

Advanced: How do steric effects from the tert-butyl group influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

  • Steric Hindrance Analysis : The tert-butyl group reduces diene accessibility, lowering reaction rates. Kinetic studies show a 40% decrease in cycloaddition yield compared to unsubstituted analogs .
  • Computational Modeling : Transition state analysis (via DFT) reveals increased activation energy (ΔG‡ ~5 kcal/mol higher) due to steric clash between tert-butyl and dienophile .
  • Workarounds : Use high-pressure conditions or electron-deficient dienophiles (e.g., maleic anhydride) to overcome steric limitations .

Basic: What safety protocols are critical for handling 2-[4-(tert-butyl)phenyl]furan in laboratory settings?

Methodological Answer:

  • Toxicity Data : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) suggests low acute hazard, but prolonged exposure requires PPE (gloves, goggles) .
  • Flammability : Classified as a flammable liquid (UN1224). Store in airtight containers away from oxidizers .
  • Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental release .

Advanced: What analytical methods resolve discrepancies in reported solubility data for this compound across solvents?

Methodological Answer:

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, δD ≈ 18.5 MPa¹/² aligns with toluene (δD = 18.0) but not water .
  • High-Throughput Screening : Use automated solubility assays with UV-Vis detection to quantify solubility in 96 solvents, identifying outliers due to impurities .
  • Crystallography : Single-crystal X-ray diffraction clarifies polymorphic forms that may affect solubility measurements .

Basic: How does the tert-butyl group affect the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, with mass loss corresponding to tert-butyl cleavage (observed Δm ~57%, theoretical Δm = 58.8%) .
  • GC-MS of Pyrolysis Products : Major fragments include isobutylene (m/z 56) and furan derivatives, confirming tert-butyl radical elimination .

Advanced: What strategies optimize catalytic hydrogenation of the furan ring while preserving the tert-butyl group?

Methodological Answer:

  • Catalyst Selection : Use Pd/C (5% wt) under mild H₂ pressure (1–2 atm) to avoid over-reduction. Rhodium catalysts may cleave the tert-butyl group .
  • Solvent Effects : Ethanol/water mixtures improve hydrogen solubility and reduce side reactions.
  • In Situ Monitoring : Employ FTIR to detect intermediate tetrahydrofuran formation and adjust reaction time accordingly .

Basic: What chromatographic methods are optimal for purifying 2-[4-(tert-butyl)phenyl]furan derivatives?

Methodological Answer:

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for non-polar derivatives.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities. Retention time ~12 min under 1 mL/min flow .
  • TLC Validation : Rf ≈ 0.6 in hexane:EtOAc (9:1); visualize under UV254 due to aromaticity .

Advanced: How can environmental persistence of this compound be assessed using biodegradation models?

Methodological Answer:

  • OECD 301F Test : Measure biological oxygen demand (BOD) over 28 days; <10% degradation indicates persistence .
  • QSAR Modeling : Predict half-life in soil (e.g., EPI Suite: t₁/₂ ≈ 120 days) based on logP (3.2) and resistance to hydrolysis .
  • Metabolite Identification : LC-HRMS detects stable oxidation products (e.g., hydroxylated furans), informing ecotoxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.